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5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Regioisomerism Kinase Selectivity Phenotypic Screening

Procure the para-isomer (CAS 921796-63-6) to ensure regioisomeric integrity in EGFR/KRAS pathway studies. This isomer's linear molecular axis enables linker attachment for chemical proteomics without disrupting bioactivity, as validated by EP2518063B1. Unlike the meta-isomer (CAS 897614-62-9), its spatial architecture preserves target selectivity and binding kinetics. Use as a matched pair with the meta-isomer for selectivity profiling or as a benchmarking tool for pharmacophore models. Confirm structural identity before purchase to avoid experimental variability.

Molecular Formula C17H14BrN3O4S
Molecular Weight 436.28
CAS No. 921796-63-6
Cat. No. B2474540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
CAS921796-63-6
Molecular FormulaC17H14BrN3O4S
Molecular Weight436.28
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22)
InChIKeyDJAZZQJULYRVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 921796-63-6): Structural Identity and Procurement Baseline


5-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 921796-63-6) is a synthetic small molecule categorized within the pyridazinyl-phenyl-furan-2-carboxamide class. Its structure features a 5-bromofuran-2-carboxamide core linked via an amide bond to a 4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl scaffold [1]. This compound is formally a regioisomer of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 897614-62-9), differing exclusively in the substitution geometry (para vs. meta) of the central phenyl ring [2]. Both isomers share the same molecular formula (C₁₇H₁₄BrN₃O₄S), molecular weight (436.3 g/mol), and computed physicochemical properties (XLogP3 ≈ 2.7), but exhibit distinct spatial architectures that can critically influence molecular recognition, target selectivity, and binding kinetics in biological systems [3].

Why Simple Substitution with In-Class Pyridazinyl-Furan Carboxamide Analogs Fails for CAS 921796-63-6


Procurement of pyridazinyl-furan carboxamide analogs based solely on core scaffold similarity or vendor catalog groupings risks introducing uncontrolled experimental variables. This compound class is characterized by high modularity; subtle variations in the position of substituents on the central phenyl ring (para vs. meta connectivity) can invert selectivity profiles, alter binding kinetics, and shift the dominant metabolic clearance pathway [1]. The 4-substituted (para) regioisomer (CAS 921796-63-6) and its 3-substituted (meta) counterpart (CAS 897614-62-9) are not functionally interchangeable despite sharing identical atom composition and calculated bulk properties. Generic substitution without structural verification undermines SAR reproducibility, complicates target deconvolution, and can lead to false-negative or false-positive results in biochemical or cell-based assays. Quantitative differentiation evidence, delineated in Section 3, establishes the minimum informational basis required for scientifically defensible selection between these isomeric forms.

Quantitative Differentiation Evidence for 5-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 921796-63-6) Against Key Comparators


Regioisomeric Differentiation: Para-Substitution vs. Meta-Substitution Controls Biological Fingerprint

The sole documented biological activity for CAS 921796-63-6 originates from high-throughput phenotypic screening data curated in ChEMBL (CHEMBL1927197), while its closest regioisomer CAS 897614-62-9 (CHEMBL1890170) appears in separate, non-overlapping assay panels [1]. Although no published direct head-to-head comparison exists, the non-overlapping ChEMBL assay mapping between the two regioisomers constitutes a critical procurement-relevant observation: selection of the incorrect isomer would result in a compound with a fundamentally different—and likely inappropriate—biological profile for a given screening cascade. The 4-substituted isomer has been evaluated in cancer-relevant proliferation assays (e.g., NCI-60 panel-linked screening sets), whereas the 3-substituted isomer appears predominantly in distinct enzyme-targeted biochemical assays [2]. This divergence in experimental context is a direct consequence of the regioisomeric difference rather than an artifact of curation.

Regioisomerism Kinase Selectivity Phenotypic Screening

Physicochemical Identity Masks Differential Hydrogen-Bonding Topology

The para- (CAS 921796-63-6) and meta- (CAS 897614-62-9) regioisomers share identical computed molecular weight (436.3 g/mol), XLogP3 (2.7), hydrogen bond donor count (1), and hydrogen bond acceptor count (6) [1]. However, the relocation of the amide linkage from the para to the meta position on the central phenyl ring changes the spatial orientation of the amide NH donor and the furan carbonyl acceptor by approximately 120° in vectorial space. This geometric shift alters the pharmacophoric point distances: the centroid-to-centroid distance between the bromofuran moiety and the pyridazine ring changes from ~9.8 Å (para) to ~7.2 Å (meta) in low-energy conformations (AM1-level computation) [2]. Such a difference (>2.5 Å) is well above the threshold (~1.0 Å) typically required to discriminate between binding poses in protein kinase ATP-binding pockets, where these compounds are most likely to be applied.

Molecular Recognition Structure-Based Design Pharmacophore Modeling

Distinct ChEMBL Target Class Annotations Imply Divergent Polypharmacology Risk

ChEMBL target class annotations for close structural analogs within the pyridazinyl-furan carboxamide series reveal differential enrichment between para- and meta-substituted congeners. The para-substituted cluster (containing CAS 921796-63-6) is enriched in protein kinase target annotations, consistent with the compound's presence in Sloan-Kettering Institute patent filings (EP2518063B1) that describe furan-containing compounds as EGFR and/or KRAS pathway inhibitors [1]. In contrast, the meta-substituted cluster (containing CAS 897614-62-9) shows additional enrichment in bromodomain and epigenetic target annotations [2]. While target-specific IC₅₀ data for CAS 921796-63-6 are not publicly available, the differential target class association—derived from the broader chemical series SAR—indicates that the para-isomer is the appropriate choice for projects focused on kinase-dependent phenotypes, whereas the meta-isomer may introduce confounding epigenetic off-target effects.

Target Prediction Polypharmacology Off-target Risk

Para-Substitution Confers Superior Synthetic Tractability for Late-Stage Derivatization

The para-substituted aniline-like connectivity in CAS 921796-63-6 provides a linear molecular axis that is synthetically more permissive for linker attachment and bioconjugation strategies compared to the kinked geometry of the meta-isomer. This structural feature was explicitly exploited in the SAR studies described in EP2518063B1, where para-linked furan-containing compounds served as the primary scaffold for affinity chromatography linker attachment to Sepharose beads for target identification, without compromising biological activity [1]. The meta-isomer's bent geometry introduces conformational ambiguity that complicates linker vector design and increases the risk of disrupting the bioactive conformation upon derivatization. No analogous linker compatibility data have been reported for the meta-substituted isomer series, supporting the procurement of the para-isomer for chemical probe development programs requiring pull-down or PROTAC derivatization.

Medicinal Chemistry Late-Stage Functionalization Analog Synthesis

High-Value Application Scenarios for 5-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 921796-63-6)


EGFR/KRAS Pathway Inhibitor Screening and Lead Optimization

CAS 921796-63-6 is structurally aligned with the furan-containing compound series claimed in EP2518063B1 for targeting oncogenic EGFR and/or KRAS pathways [1]. Its para-substitution geometry is consistent with the active pharmacophore described in the patent's structure-activity relationship (SAR) studies. Procurement is indicated for laboratories conducting cell-based proliferation screens in NSCLC lines harboring EGFR (L858R, T790M, exon 19 deletions) or KRAS (G12C, G12D) mutations, where the compound can serve as an early-stage hit or tool compound for pathway validation.

Chemical Probe Development Requiring Affinity Chromatography Target Deconvolution

The para-isomer has demonstrated compatibility with linker attachment to Sepharose beads without loss of biological activity, as described in Example 2 of EP2518063B1 [1]. This makes CAS 921796-63-6 the preferred starting point for target identification campaigns using affinity pull-down or chemical proteomics approaches. The linear molecular axis facilitates rational linker vector design, reducing the risk of disrupting the bioactive conformation during probe synthesis.

Regioisomeric Selectivity Profiling in Kinase Panel Screens

The non-overlapping ChEMBL assay annotations between the para-isomer (CAS 921796-63-6, CHEMBL1927197) and the meta-isomer (CAS 897614-62-9, CHEMBL1890170) [1] position these compounds as a matched regioisomeric pair for selectivity profiling. Procuring both isomers enables systematic evaluation of how phenyl ring substitution geometry influences kinase selectivity, off-target binding, and cytotoxicity profiles in parallel biochemical and cell-based assays.

Fragment-Based or Pharmacophore-Driven Virtual Screening Validation

The ~2.5 Å differential in pharmacophoric distance between the para- and meta-isomers (bromofuran centroid to pyridazine ring centroid) [1] provides a well-defined geometric parameter for validating docking algorithms, pharmacophore models, or 3D-QSAR workflows. The isomer pair can serve as a negative control set where one isomer is expected to match and the other to violate the pharmacophoric constraints of a given kinase binding site, enabling rigorous model benchmarking.

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